Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate, also known as TBOA, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent inhibitor of glutamate transporters and has been extensively studied for its potential applications in neuroscience research.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting these transporters, Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate can increase the extracellular concentration of glutamate, which can lead to the activation of NMDA receptors and the induction of long-term potentiation (LTP). LTP is a process that is believed to underlie learning and memory.
Mechanism Of Action
Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the transporter from binding to glutamate and transporting it back into the presynaptic neuron. As a result, the extracellular concentration of glutamate increases, leading to the activation of NMDA receptors and the induction of LTP.
Biochemical and Physiological Effects:
Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate transporters, Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate has been shown to inhibit the uptake of other neurotransmitters such as GABA and glycine. It has also been shown to increase the release of dopamine in the striatum, which may contribute to its potential applications in the treatment of Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate is its potency as a glutamate transporter inhibitor. It has been shown to be more potent than other inhibitors such as DL-threo-beta-benzyloxyaspartate (Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate). However, Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate has a relatively short half-life, which can make it difficult to use in some experiments. Additionally, Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate can be toxic to cells at high concentrations, which can limit its use in some applications.
Future Directions
There are a number of future directions for research on Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate. One area of interest is the potential use of Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another area of interest is the development of new glutamate transporter inhibitors that are more potent and have longer half-lives than Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate. Finally, there is a need for further research on the biochemical and physiological effects of Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate, particularly with regard to its effects on other neurotransmitters and its potential toxicity.
Synthesis Methods
Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of tert-butyl 3-aminomethylpyrrolidine-1-carboxylate with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction yields Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate as a white powder with a high purity.
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)14(9-15)7-8-16(10-14)11(17)18-13(4,5)6/h7-10,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVGUCOAUSFPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-3-tert-butylpyrrolidine-1-carboxylate |
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